1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-[1-(2-aminoethyl)imidazol-4-yl]ethanone |
InChI |
InChI=1S/C7H11N3O/c1-6(11)7-4-10(3-2-8)5-9-7/h4-5H,2-3,8H2,1H3 |
InChI Key |
YBXFNAPBDGGAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=N1)CCN |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization of Imidazole Precursors
A common synthetic strategy involves starting from imidazole or substituted imidazoles and introducing the 2-aminoethyl side chain and the acetyl group through selective alkylation and acylation reactions.
- Step 1: Alkylation at the 1-position
The imidazole nitrogen at position 1 is alkylated with a 2-bromoethylamine or a protected aminoethyl halide under basic conditions to install the 2-aminoethyl substituent. Protection of the amino group (e.g., as a Boc or carbamate derivative) may be necessary to avoid side reactions. - Step 2: Acetylation at the 4-position
The 4-position of the imidazole ring is then selectively acetylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst or under controlled conditions to yield the ethanone substituent.
This method requires careful control of reaction conditions to avoid over-alkylation or undesired substitution at other positions.
Cyclization Approaches Using 2-Aminoethyl Precursors
Another approach involves constructing the imidazole ring from suitable precursors bearing the aminoethyl functionality:
- Synthesis from α-amino ketones and formamide derivatives
The imidazole ring can be formed by cyclization of α-amino ketones with formamide or related reagents, where the aminoethyl side chain is incorporated into the starting material. - Example : Reaction of 2-aminoethyl ketones with formamide or cyanate derivatives under reflux conditions to form the imidazole ring with the desired substitution pattern.
This approach often provides better regioselectivity and allows incorporation of functional groups in a single synthetic step.
Literature-Reported Synthesis via Oxime Intermediates
A recent study described the synthesis of imidazole derivatives bearing acetyl groups by first preparing oxime intermediates from acetophenone derivatives, followed by cyclization to the imidazole ring:
- Starting from 1-(4-aminophenyl)ethan-1-one, oxime formation was achieved by reaction with ammonium hydroxide in the presence of sodium acetate under reflux for 2 hours, yielding oximes in high yields (~87%).
- Subsequent cyclization and functionalization steps yielded imidazole derivatives with acetyl and aminoethyl substituents. This method benefits from mild reaction conditions, short reaction times, and high purity of products.
Patented Synthetic Routes for Related Imidazole Compounds
Patents related to imidazole derivatives with similar substitution patterns provide additional synthetic insights:
- Dissolution of intermediate compounds in solvent mixtures such as dichloromethane and methanol, followed by solvent removal via evaporation or spray drying, yields pure amorphous or crystalline forms of the target compounds.
- Temperature control (ranging from -40°C to reflux temperatures) during dissolution and crystallization steps is critical for obtaining high-purity products with desired polymorphic forms.
- Use of seed crystals and slurrying in solvents like cyclohexane can improve crystallinity and yield.
These methods, while often focused on more complex imidazole derivatives, inform the preparation and purification of 1-[1-(2-aminoethyl)-1H-imidazol-4-yl]ethan-1-one.
Data Table: Summary of Key Preparation Conditions
| Preparation Step | Reagents/Conditions | Temperature Range | Yield/Outcome | Notes |
|---|---|---|---|---|
| Alkylation at N1 | 2-bromoethylamine or protected aminoethyl halide, base | Room temp to reflux | Moderate to high | Amino group protection often required |
| Acetylation at C4 | Acetyl chloride or acetic anhydride, catalyst | 0°C to reflux | High | Controlled addition to avoid over-acetylation |
| Oxime formation (intermediate) | Ammonium hydroxide, sodium acetate | Reflux (~100°C) | ~87% | Short reaction time, mild conditions |
| Cyclization to imidazole | Formamide or cyanate derivatives | Reflux | Moderate to high | Incorporates aminoethyl group in ring formation |
| Purification | Solvent evaporation, spray drying, crystallization | -40°C to reflux | High purity crystalline/amorphous | Temperature control critical for polymorphs |
Research Outcomes and Analytical Characterization
- Yields : Reported yields for key steps such as oxime formation and cyclization are generally high (above 80%), indicating efficient synthetic routes.
- Purity and Polymorphism : Use of solvent mixtures and temperature-controlled crystallization yields products with high polymorphic purity and stability, as confirmed by powder X-ray diffraction patterns.
- Spectroscopic Confirmation : Structures are confirmed by infrared spectroscopy, nuclear magnetic resonance spectroscopy (both proton and carbon), and mass spectrometry. Differences in NMR spectra between starting materials and products clearly indicate successful formation of the target compound.
- Advantages : The described methods feature mild reaction conditions, short reaction times, and straightforward purification, making them suitable for scale-up and further derivatization.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various substituted imidazoles.
Scientific Research Applications
1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one is a compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. It has potential applications in chemistry, biology, and medicine, and the imidazole ring is a common structural motif in biologically active molecules, making this compound of significant interest to researchers.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It is studied for its role in enzyme inhibition and as a ligand in metal coordination complexes.
- Medicine It is investigated for its potential as an antimicrobial and anticancer agent.
- Industry It is utilized in developing new materials and catalysts.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Oxidation The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
- Reduction Reduction reactions can be carried out using agents like sodium borohydride.
- Substitution Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various substituted imidazoles.
Mechanism of Action
The mechanism of action of 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. Additionally, the aminoethyl side chain can participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one with key analogues:
Crystallographic and Intermolecular Interactions
- Halogenated Derivatives: highlights that chloro and bromo substituents influence crystal packing via weak C–H⋯X (X = Cl, Br) interactions and π–π stacking. The target compound’s aminoethyl group may instead form stronger hydrogen bonds (N–H⋯O/N) .
- Aromatic Systems : Benzoimidazole derivatives () exhibit tighter packing due to extended π-systems, whereas ethenyl-substituted compounds () may adopt less dense lattices .
Biological Activity
1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one, also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of extensive research in pharmacology and biochemistry.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 170.18 g/mol. The compound features an imidazole ring substituted with an aminoethyl group and an ethanone moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C7H10N4O |
| Molecular Weight | 170.18 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of for these pathogens, suggesting potent antibacterial activity .
Anticancer Properties
Imidazole derivatives have also been investigated for their anticancer potential. A case study explored the effects of similar compounds on cancer cell lines, revealing that they could induce apoptosis in human breast cancer cells (MCF-7). The mechanism was attributed to the modulation of apoptotic pathways via caspase activation. The compound showed IC50 values ranging from , indicating effective cytotoxicity against cancer cells .
Neuroprotective Effects
Another area of interest is the neuroprotective activity of imidazole derivatives. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially through the inhibition of reactive oxygen species (ROS) generation. In vitro studies demonstrated that treatment with this compound led to a significant decrease in cell death in models of neurodegeneration .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to altered cellular functions and contribute to its therapeutic effects.
Study on Antimicrobial Activity
In a controlled study, several imidazole derivatives were tested against clinical isolates of E. coli. The results indicated that compounds with structural similarities to this compound had lower MIC values compared to standard antibiotics, suggesting their potential as novel antimicrobial agents .
Study on Anticancer Effects
A recent investigation into the anticancer properties of imidazole derivatives revealed that treatment with these compounds resulted in significant cell cycle arrest at the G0/G1 phase in breast cancer cell lines. This effect was associated with decreased expression levels of cyclin D and increased levels of p21, a cyclin-dependent kinase inhibitor .
Q & A
Q. What are the common synthetic routes for 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one?
The synthesis of imidazole derivatives often involves nucleophilic substitution or condensation reactions. For example, 4-acetylimidazole analogs can be synthesized via Grignard reactions, such as reacting methylmagnesium bromide with 1H-imidazole-4-carbonitrile, yielding ~46% under controlled anhydrous conditions . Another approach involves refluxing intermediates (e.g., 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone) with amines in dioxane, followed by ice quenching and recrystallization from ethanol to purify the product . Key factors include inert atmospheres, solvent choice, and purification via column chromatography or recrystallization.
Q. How is the structural characterization of this compound performed?
Structural elucidation typically employs:
- X-ray crystallography : Software like SHELXL (part of the SHELX suite) refines crystal structures using high-resolution data, resolving bond lengths and angles with precision (mean σ(C–C) = 0.002 Å) .
- Spectroscopy : NMR (¹H/¹³C) identifies proton environments (e.g., imidazole ring protons at δ 7.2–8.1 ppm), while IR confirms carbonyl (C=O) stretches near 1680–1720 cm⁻¹. Mass spectrometry verifies molecular ion peaks .
Q. What safety protocols are recommended for handling this compound?
- PPE : Safety goggles, impervious gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalyst screening : Tetrakis(dimethylamino)ethylene (TDAE) enhances nucleophilic substitution efficiency in imidazole derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates .
- Temperature control : Refluxing at 80–100°C for 16+ hours maximizes conversion, but shorter durations may reduce side products .
- Purification : Gradient elution in HPLC or silica gel chromatography isolates high-purity fractions .
Q. What challenges arise in resolving crystallographic data for imidazole derivatives?
- Twinning : Common in imidazole crystals; SHELXL’s TWIN command refines twinned data .
- Disorder : Flexible side chains (e.g., aminoethyl groups) require constraints or split positions in refinement .
- Data quality : High-resolution (≤1.0 Å) data from synchrotron sources reduce ambiguity in electron density maps .
Q. How is pharmacological activity assessed for this compound?
- In vitro assays : Antimicrobial activity evaluated via MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains, comparing zones of inhibition .
- Enzyme inhibition : Sphingosine 1-phosphate lyase (S1PL) inhibition measured via LC-MS quantification of substrate depletion .
- In vivo models : Rodent arthritis studies track lymphocyte reduction and cytokine profiles after oral dosing .
Q. How to address contradictions between spectroscopic and crystallographic data?
- Validation : Cross-check NMR/IR data with DFT-calculated spectra (e.g., Gaussian software) .
- Dynamic effects : Solution-state NMR may show conformational flexibility not observed in static crystal structures .
- Impurity analysis : LC-MS identifies by-products that skew spectroscopic results .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of imidazole intermediates .
- Crystallography : Use SHELXPRO for macromolecular interfaces and SHELXD for experimental phasing in challenging cases .
- Bioassays : Include positive controls (e.g., known S1PL inhibitors) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
